
N7-[(2-Hydroxyethoxy)methyl)guanine-d4
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Overview
Description
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 is a deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. It is known for its high purity and is often utilized as a biochemical for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves the incorporation of deuterium atoms into the molecular structure of N7-[(2-Hydroxyethoxy)methyl)guanine. This process typically requires the use of deuterated reagents and solvents to achieve the desired isotopic labeling. The reaction conditions often involve controlled temperatures and specific catalysts to ensure the incorporation of deuterium atoms at the correct positions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
Chemical Reactions Analysis
Types of Reactions
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms from the compound.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N7-[(2-Hydroxyethoxy)methyl)guanine-d4 has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine: It serves as a labeled analogue for studying the metabolism and pharmacokinetics of antiviral drugs like acyclovir.
Industry: The compound is used in the development of new pharmaceuticals and as a quality control standard in the production of antiviral drugs
Mechanism of Action
The mechanism of action of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 involves its incorporation into biological systems where it can mimic the behavior of its non-deuterated counterpart. The deuterium atoms provide a unique labeling that allows researchers to track the compound’s interactions and transformations within biological pathways. This labeling is particularly useful in studying metabolic pathways and drug metabolism.
Comparison with Similar Compounds
Similar Compounds
N7-[(2-Hydroxyethoxy)methyl)guanine: The non-deuterated analogue of N7-[(2-Hydroxyethoxy)methyl)guanine-d4.
Acyclovir: An antiviral drug that shares structural similarities with this compound.
Ganciclovir: Another antiviral drug with a similar mechanism of action .
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The incorporation of deuterium atoms allows for more precise tracking and analysis of the compound’s behavior in biological systems, making it a valuable tool in scientific research .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing N7-[(2-Hydroxyethoxy)methyl]guanine-d4?
- Synthesis : Start with guanine derivatives and employ isotopic labeling (e.g., deuterium substitution) using controlled reaction conditions. Ensure purity by optimizing reaction time, temperature, and solvent systems (e.g., dimethyl sulfoxide for solubility) .
- Characterization : Use spectroscopic techniques (e.g., IR, NMR) to confirm isotopic incorporation and structural integrity. Compare spectral data with non-deuterated analogs and reference databases (e.g., NIST Chemistry WebBook) .
Q. How should researchers design experiments to study the solubility and stability of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 in aqueous solutions?
- Methodology :
Prepare standardized solutions across pH ranges (e.g., 3–9) and temperatures (e.g., 4°C, 25°C).
Quantify solubility via UV-Vis spectroscopy or HPLC, referencing calibration curves.
Assess stability using accelerated degradation studies (e.g., elevated temperature/humidity) with periodic sampling for purity analysis .
Q. What statistical approaches are appropriate for analyzing data from comparative studies involving deuterated and non-deuterated analogs?
- Use Student’s t-tests or ANOVA to compare means (e.g., reaction yields, solubility). Calculate standard deviations for replicates and apply error bars in graphical data. For non-normal distributions, employ non-parametric tests (e.g., Mann-Whitney U) .
Advanced Research Questions
Q. How can isotopic effects (deuterium substitution) influence the reactivity or metabolic pathways of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 in biological systems?
- Experimental Design :
Conduct kinetic isotope effect (KIE) studies to compare reaction rates (e.g., enzymatic hydrolysis) between deuterated and non-deuterated forms.
Use mass spectrometry to track isotopic labeling in metabolic byproducts .
- Data Interpretation : Correlate KIE values with bond dissociation energies or steric effects. Address discrepancies using computational modeling (e.g., DFT) .
Q. How should researchers resolve contradictions between observed experimental data and published literature on deuterated guanine derivatives?
- Steps :
Replicate the literature protocol to verify reproducibility.
Cross-validate analytical methods (e.g., NMR peak assignments, purity assays).
Investigate environmental variables (e.g., humidity, light exposure) that may alter results.
Use systematic error analysis (e.g., Grubbs’ test for outliers) and report uncertainties .
Q. What strategies are effective for optimizing chromatographic separation of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 from complex matrices?
- Method Development :
Screen mobile phases (e.g., acetonitrile/water gradients) and column chemistries (e.g., C18, HILIC).
Adjust pH and ion-pairing agents to improve resolution.
Validate with spike-recovery experiments in relevant biological fluids .
Q. Methodological Best Practices
Q. How can researchers ensure reproducibility when documenting synthetic procedures for deuterated compounds?
- Guidelines :
- Specify isotopic enrichment levels, reagent sources, and purification steps (e.g., column chromatography conditions).
- Include raw spectral data (e.g., NMR shifts, IR peaks) in appendices for peer review .
Q. What criteria should guide the selection of analytical techniques for quantifying isotopic purity?
Properties
CAS No. |
1794787-59-9 |
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Molecular Formula |
C8H11N5O3 |
Molecular Weight |
229.232 |
IUPAC Name |
2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-3H-purin-6-one |
InChI |
InChI=1S/C8H11N5O3/c9-8-11-6-5(7(15)12-8)13(3-10-6)4-16-2-1-14/h3,14H,1-2,4H2,(H3,9,11,12,15)/i1D2,2D2 |
InChI Key |
ZEJSSOYUBQMVHC-LNLMKGTHSA-N |
SMILES |
C1=NC2=C(N1COCCO)C(=O)N=C(N2)N |
Synonyms |
2-Amino-1,7-dihydro-7-[(2-hydroxyethoxy-d4)methyl]-6H-purin-6-one; |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.